Translation Abrogation vs. m1Ψ and Ψ
In a direct head-to-head comparison, mRNA modified with N1-ethylpseudouridine (Et1Ψ) showed severely hindered translation. When encoding for GFP and transfected into human HEK293T cells, Et1Ψ-mRNA exhibited a ≈3.5-fold reduction in protein expression compared to unmodified mRNA (p < 0.01), and the lowest expression level among all six tested modifications [1]. In stark contrast, mRNA modified with N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ) showed comparable or enhanced protein expression relative to the unmodified control under the same experimental conditions [1]. A similar trend was observed with a second mRNA sequence encoding Survivin, where Et1Ψ led to a ≈4.5-fold reduction in expression, whereas Ψ and m1Ψ increased expression by ≈7.5-fold and 9-fold, respectively [1].
| Evidence Dimension | Relative Protein Expression (GFP) |
|---|---|
| Target Compound Data | Lowest expression among all tested modifications; ≈3.5-fold reduction vs. unmodified |
| Comparator Or Baseline | Unmodified mRNA (Baseline), N1-methylpseudouridine (m1Ψ) (Comparable or enhanced vs. unmodified), Pseudouridine (Ψ) (Comparable or enhanced vs. unmodified) |
| Quantified Difference | ≈3.5-fold reduction for Et1Ψ vs. unmodified (p < 0.01); m1Ψ and Ψ are comparable/enhanced |
| Conditions | In vitro transcribed GFP mRNA transfected into human HEK293T cells; protein expression analyzed by flow cytometry and western blotting after 24h |
Why This Matters
This demonstrates that N1-ethylpseudouridine is a strong inhibitor of translation and is functionally opposite to N1-methylpseudouridine, making it unsuitable for applications where high protein yield is required.
- [1] Sioud, M., Juzeniene, A., & Sæbøe-Larssen, S. (2024). Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. Vaccines, 12(6), 624. DOI: 10.3390/vaccines12060624 View Source
